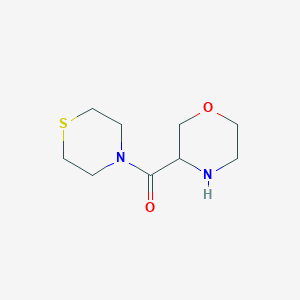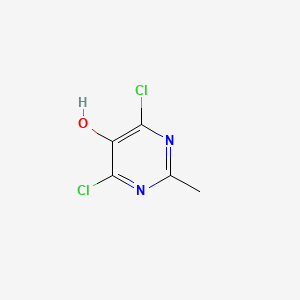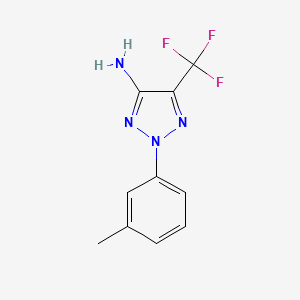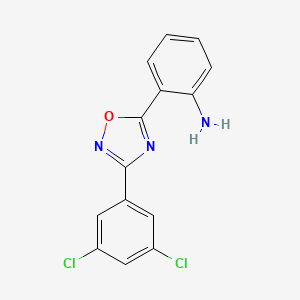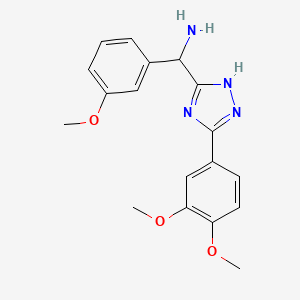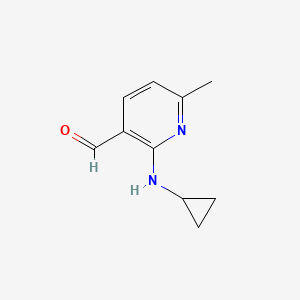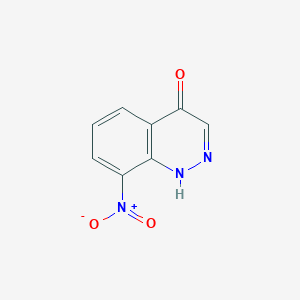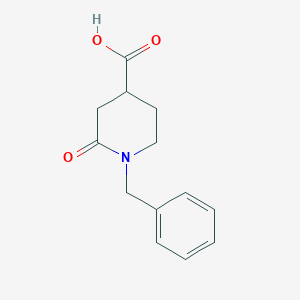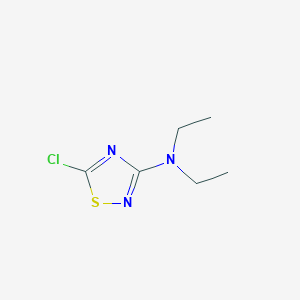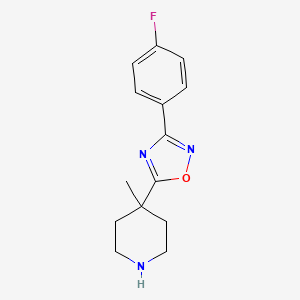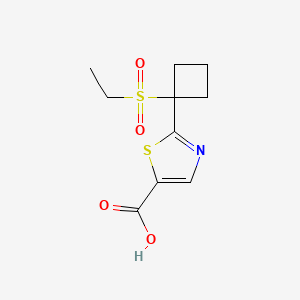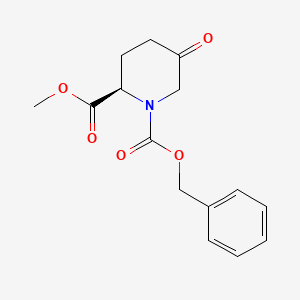
(R)-1-Benzyl2-methyl5-oxopiperidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Benzyl2-methyl5-oxopiperidine-1,2-dicarboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique piperidine ring structure, which is substituted with benzyl and methyl groups, as well as oxo and dicarboxylate functionalities. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Benzyl2-methyl5-oxopiperidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the benzyl and methyl groups through alkylation reactions. The oxo group is usually introduced via oxidation reactions, and the dicarboxylate groups are added through esterification or carboxylation reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of ®-1-Benzyl2-methyl5-oxopiperidine-1,2-dicarboxylate may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Industrial production often employs advanced techniques such as high-pressure reactors, automated control systems, and purification methods like chromatography to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
®-1-Benzyl2-methyl5-oxopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functionalities.
Substitution: The benzyl and methyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of substituted piperidine derivatives.
Scientific Research Applications
®-1-Benzyl2-methyl5-oxopiperidine-1,2-dicarboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-Benzyl2-methyl5-oxopiperidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or other cellular functions. Detailed studies are required to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-1-Benzyl2-methyl5-oxopiperidine-1,2-dicarboxylate include other piperidine derivatives with varying substituents and stereochemistry. Examples include:
- (S)-1-Benzyl2-methyl5-oxopiperidine-1,2-dicarboxylate
- 1-Benzyl2-methyl5-oxopiperidine-1,2-dicarboxylate (racemic mixture)
- 1-Benzyl2-methyl5-hydroxypiperidine-1,2-dicarboxylate
Uniqueness
The uniqueness of ®-1-Benzyl2-methyl5-oxopiperidine-1,2-dicarboxylate lies in its specific ®-configuration, which imparts distinct stereochemical properties and biological activities. This configuration can influence the compound’s binding affinity, selectivity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C15H17NO5 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
1-O-benzyl 2-O-methyl (2R)-5-oxopiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H17NO5/c1-20-14(18)13-8-7-12(17)9-16(13)15(19)21-10-11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3/t13-/m1/s1 |
InChI Key |
HFKHJRQXLOFHNO-CYBMUJFWSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CCC(=O)CN1C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1CCC(=O)CN1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


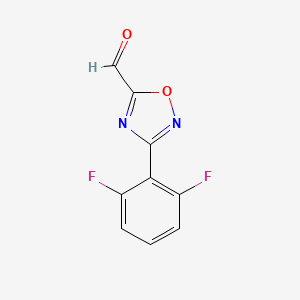
![7-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B15055707.png)
![8-Bromo-5-methoxypyrido[3,4-b]pyrazine](/img/structure/B15055713.png)
